N-(2,6-dimethylphenyl)-3-iodobenzamide
Description
N-(2,6-Dimethylphenyl)-3-iodobenzamide is a benzamide derivative featuring a 2,6-dimethylphenyl group attached to the amide nitrogen and a 3-iodobenzoyl moiety. This compound is of interest due to its structural similarity to agrochemicals and pharmaceutical intermediates, where the 2,6-dimethylphenyl group is a common motif for enhancing steric bulk and metabolic stability .
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
QNFGKYXJTPQSGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Agrochemical Analogs
Several pesticides share the N-(2,6-dimethylphenyl) backbone but differ in the acyl substituent:
Key Differences :
- Substituent Effects : The iodine atom in the target compound increases molecular weight and lipophilicity (logP ≈ 4.2 estimated) compared to chlorine (logP ≈ 2.8 for dimethachlor) or methoxy groups (logP ≈ 1.5 for metalaxyl-M). This may enhance membrane permeability but reduce aqueous solubility.
- Biological Activity : Chloroacetamides (e.g., dimethachlor) inhibit very-long-chain fatty acid synthesis in weeds, while metalaxyl-M targets fungal RNA polymerase . The iodine substituent’s larger size and polarizability could alter target binding or metabolic degradation.
Pharmaceutical-Related Analogs
Impurities in pharmaceutical standards highlight the prevalence of the 2,6-dimethylphenyl group in drug-like molecules:
Key Differences :
- Structural Flexibility : The rigid benzamide core in the target compound contrasts with the heterocyclic carboxamides (piperidine, pyridine), which may confer different conformational preferences for target binding.
- Electronic Properties : The electron-withdrawing iodine atom in the 3-position could modulate the benzamide’s acidity (pKa) compared to carboxamides with nitrogen-containing heterocycles.
Research Implications
- Structure-Activity Relationships (SAR) : The iodine substituent’s impact on bioactivity remains underexplored. Comparative studies with chloro- or fluoro-analogs could elucidate halogen-specific effects.
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